molecular formula C18H16N2O2 B2464106 2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione CAS No. 1022206-13-8

2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione

Cat. No.: B2464106
CAS No.: 1022206-13-8
M. Wt: 292.338
InChI Key: NDENDJCTMXBJEU-UHFFFAOYSA-N
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Description

2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione is a versatile organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes an indane-1,3-dione core and a dimethylamino-substituted phenyl group. The presence of these functional groups imparts distinctive chemical and physical properties to the compound, making it valuable in synthetic chemistry, materials science, and biological research.

Properties

IUPAC Name

2-[[4-(dimethylamino)phenyl]iminomethyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-20(2)13-9-7-12(8-10-13)19-11-16-17(21)14-5-3-4-6-15(14)18(16)22/h3-11,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQVLICOVJSDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione typically involves the condensation of indane-1,3-dione with 4-(dimethylamino)aniline. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. The reaction can be represented as follows:

Indane-1,3-dione+4-(Dimethylamino)aniline2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione\text{Indane-1,3-dione} + \text{4-(Dimethylamino)aniline} \rightarrow \text{2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione} Indane-1,3-dione+4-(Dimethylamino)aniline→2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. Common solvents used in the synthesis include ethanol, methanol, and acetonitrile, while catalysts such as p-toluenesulfonic acid or acetic acid may be employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research has indicated that derivatives of indane-1,3-dione, including 2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that this compound can inhibit the growth of breast cancer cells through apoptosis induction mechanisms.

Case Study : A study by Jayachendran et al. (2018) evaluated the antiproliferative activity of several indane derivatives. The results showed that 2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione had a notable IC50 value in MCF-7 breast cancer cells, indicating its potential as an anticancer agent.

Antioxidant Properties

The compound has demonstrated antioxidant activity by scavenging free radicals, which is essential for preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

CompoundNO Scavenging (%)DPPH Scavenging (%)Lipid Peroxidation Inhibition (%)
Compound A29.528.1454.75
Compound B7.98.1251.09

This table illustrates the comparative antioxidant capabilities of various compounds, highlighting the effectiveness of 2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione.

Antimicrobial Activity

The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus9
Escherichia coli8
Candida albicans8

These results indicate the potential use of this compound in developing antimicrobial agents.

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of indane derivatives against neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit β-amyloid aggregation positions this compound as a candidate for further investigation in neuroprotection.

Materials Science Applications

Indane derivatives have been investigated for their utility in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the dimethylamino group enhance charge transport characteristics.

Mechanism of Action

The mechanism of action of 2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

    Indane-1,3-dione: A closely related compound with similar chemical properties but lacking the dimethylamino-substituted phenyl group.

    Indanone: Another related compound used in the synthesis of biologically active molecules.

    Quinone derivatives: Compounds formed through the oxidation of 2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione.

Uniqueness

The presence of the dimethylamino-substituted phenyl group in 2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione imparts unique electronic and steric properties, making it distinct from other similar compounds

Biological Activity

The compound 2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione , also referred to as dimethylaminophenylindandione , is a member of the indane-1,3-dione family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione is C18H16N2O2C_{18}H_{16}N_{2}O_{2}, comprising 18 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The structure features an indane core with a dimethylamino group and an imine linkage, which are critical for its biological interactions.

Antitumor Activity

Research has indicated that compounds derived from indane-1,3-dione exhibit significant antitumor properties. For instance, studies have shown that similar derivatives can induce apoptosis in cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) through mechanisms involving DNA crosslinking and inhibition of tubulin polymerization .

Antibacterial and Anti-inflammatory Effects

Indane derivatives have also been studied for their antibacterial and anti-inflammatory activities. For example, certain analogs have demonstrated effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections . Moreover, anti-inflammatory properties have been linked to the ability of these compounds to modulate inflammatory pathways.

The mechanisms underlying the biological activity of 2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione may include:

  • DNA Interaction : Similar compounds have been shown to interact with DNA, leading to cytotoxic effects in rapidly dividing cells.
  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit key enzymes involved in cancer progression.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may also play a role in their cytotoxicity towards cancer cells .

Study on Cytotoxicity

In a study assessing the cytotoxic effects of various indane derivatives, it was found that compounds with similar structures to 2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione exhibited selective toxicity towards cancer cells compared to normal cells. The study utilized MTT assays to quantify cell viability and demonstrated significant reductions in cell proliferation at specific concentrations .

Photodynamic Properties

Another research highlighted the photodynamic properties of indane derivatives, indicating that they could be activated by light to produce singlet oxygen, enhancing their anticancer efficacy. This property opens avenues for developing phototherapeutic agents based on this compound .

Summary of Biological Activities

Activity TypeDetailsReference
AntitumorInduces apoptosis in A549 and HeLa cell lines
AntibacterialEffective against Staphylococcus aureus
Anti-inflammatoryModulates inflammatory pathways
MechanismDescription
DNA InteractionInduces crosslinking leading to apoptosis
Enzyme InhibitionInhibits enzymes critical for tumor growth
Oxidative Stress InductionGenerates ROS contributing to cytotoxicity

Q & A

Q. What are the optimal synthetic routes for 2-(((4-(Dimethylamino)phenyl)amino)methylene)indane-1,3-dione, and how can yield and purity be improved?

Methodological Answer: The compound is synthesized via a condensation reaction between 4-(dimethylamino)aniline and indane-1,3-dione under acidic or basic catalysis. Key parameters include:

  • Catalyst selection : Use acetic acid or piperidine to facilitate Schiff base formation, as demonstrated in analogous indane-1,3-dione derivatives .
  • Temperature control : Maintain 60–80°C to balance reaction kinetics and avoid side products.
  • Purification : Recrystallize using ethanol/water mixtures to enhance purity, or employ column chromatography with silica gel and ethyl acetate/hexane gradients .
  • Yield optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of indane-1,3-dione to amine) to drive completion .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • 1H/13C NMR : Identify characteristic signals such as the imine proton (δ 8.5–9.0 ppm) and aromatic protons from the dimethylamino group (δ 2.8–3.2 ppm for N(CH3)2). Compare with analogous structures to validate resonance assignments .
  • IR spectroscopy : Confirm the presence of C=O stretches (~1700 cm⁻¹) and C=N bonds (~1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Use electrospray ionization (ESI) to verify molecular ion peaks and isotopic patterns .
  • Cross-validation : Combine datasets to resolve ambiguities (e.g., overlapping NMR signals) and reference NIST spectral databases for benchmarking .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attacks .
  • Solvent effects : Simulate solvation models (e.g., PCM) to assess polarity-driven reactivity changes.
  • Reaction pathways : Map energy profiles for tautomerization or redox processes, leveraging software like Gaussian or ORCA .
  • Validation : Compare computed spectroscopic data (e.g., NMR chemical shifts via GIAO method) with experimental results to refine models .

Q. What experimental strategies address contradictions in reported biological activities of similar indane-1,3-dione derivatives?

Methodological Answer:

  • Dose-response studies : Systematically vary concentrations (e.g., 1–100 μM) to identify non-linear effects, as seen in acetylcholinesterase inhibition assays .
  • Target specificity assays : Use kinase profiling panels or receptor-binding studies to distinguish off-target interactions.
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenation at the phenyl ring) to isolate structure-activity relationships (SAR) .
  • Meta-analysis : Critically evaluate prior studies for methodological consistency (e.g., solvent choice, cell line variability) and apply statistical tools (e.g., ANOVA) to reconcile discrepancies .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

Methodological Answer:

  • Degradation pathways : Conduct photolysis/hydrolysis experiments under controlled pH and UV light, quantifying intermediates via LC-MS .
  • Bioaccumulation : Use OECD Test Guideline 305 to measure bioconcentration factors in model organisms (e.g., Daphnia magna).
  • Toxicity tiers : Perform acute (24–48 hr) and chronic (21-day) exposure assays, aligning with Project INCHEMBIOL’s framework for multi-level impact assessment .
  • Modeling : Apply fugacity models to predict partitioning across air, water, and soil compartments based on logP and Henry’s Law constants .

Q. What advanced techniques validate the compound’s role in catalytic or supramolecular systems?

Methodological Answer:

  • X-ray crystallography : Resolve crystal structures to confirm coordination modes (e.g., metal-ligand binding via the imine nitrogen) .
  • Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates in catalytic cycles (e.g., oxidation of thiols).
  • Host-guest interactions : Employ NMR titration or isothermal titration calorimetry (ITC) to quantify binding affinities with macrocyclic hosts .
  • Theoretical alignment : Link experimental data to concepts like molecular recognition or transition-state stabilization, grounding findings in established frameworks .

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